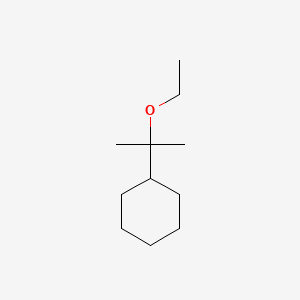methanone CAS No. 67883-05-0](/img/structure/B14463638.png)
[3,7-Bis(dimethylamino)-10H-phenoxazin-10-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone is an organic compound known for its unique structure and properties This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 3,7-diamino-phenoxazine with benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenoxazine derivatives.
Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Substituted phenoxazine derivatives with various functional groups.
Applications De Recherche Scientifique
3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions make it a potential candidate for therapeutic applications, particularly in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxazine: The parent compound with a simpler structure.
3,7-Diamino-phenoxazine: A precursor used in the synthesis of 3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone).
Benzoyl chloride: A reagent used in the synthesis process.
Uniqueness
3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone is unique due to its combination of dimethylamino groups and a phenylmethanone moiety, which confer distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
67883-05-0 |
|---|---|
Formule moléculaire |
C23H23N3O2 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
[3,7-bis(dimethylamino)phenoxazin-10-yl]-phenylmethanone |
InChI |
InChI=1S/C23H23N3O2/c1-24(2)17-10-12-19-21(14-17)28-22-15-18(25(3)4)11-13-20(22)26(19)23(27)16-8-6-5-7-9-16/h5-15H,1-4H3 |
Clé InChI |
TUYDIAQSQZNMBK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)N(C3=C(O2)C=C(C=C3)N(C)C)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)



![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)

![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)


